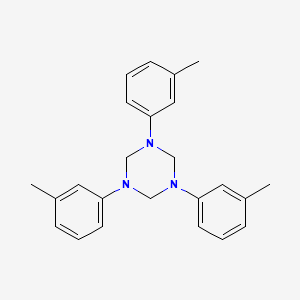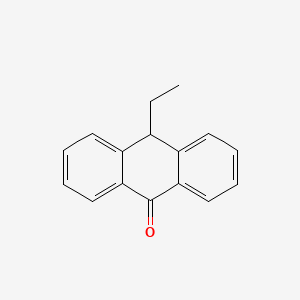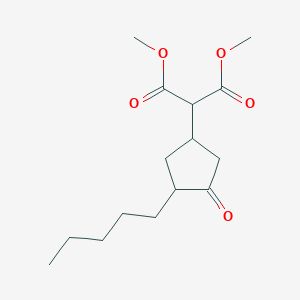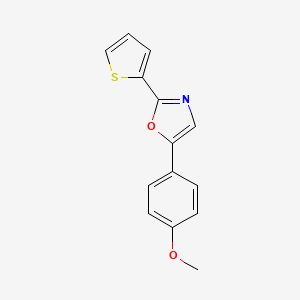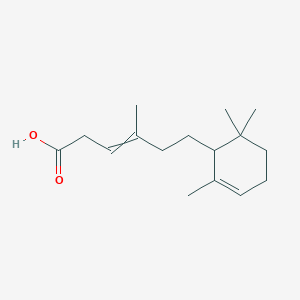![molecular formula C14H29KSi3 B14333218 potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane CAS No. 103731-91-5](/img/structure/B14333218.png)
potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane is a chemical compound with the molecular formula C15H33KSi3. This compound is known for its unique structure, which includes a cyclopentadienyl ring substituted with trimethylsilyl groups. It is often used in various chemical reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane typically involves the reaction of cyclopentadienyl anions with trimethylsilyl chloride in the presence of a strong base such as potassium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C5H5K+2(CH3)3SiCl→C5(Si(CH3)3)2K+2KCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of different cyclopentadienyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens or halogenated compounds can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silylated cyclopentadienyl derivatives, while oxidation and reduction reactions can produce a range of cyclopentadienyl compounds with different functional groups.
Scientific Research Applications
Potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silylated compounds.
Biology: The compound can be used in the study of biological systems where silylation is required.
Medicine: Research into its potential medicinal applications is ongoing, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane exerts its effects involves the interaction of the cyclopentadienyl ring with various molecular targets. The trimethylsilyl groups enhance the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
Similar Compounds
Potassium bis(trimethylsilyl)amide: Another potassium compound with trimethylsilyl groups, used as a strong base in organic synthesis.
Sodium bis(trimethylsilyl)amide: Similar to the potassium analogue but with sodium as the cation.
Lithium bis(trimethylsilyl)amide: A lithium-based compound with similar reactivity and applications.
Uniqueness
Potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane is unique due to its cyclopentadienyl ring structure, which provides distinct reactivity compared to other silylated potassium compounds. The presence of multiple trimethylsilyl groups further enhances its stability and versatility in chemical reactions.
Properties
CAS No. |
103731-91-5 |
|---|---|
Molecular Formula |
C14H29KSi3 |
Molecular Weight |
320.73 g/mol |
IUPAC Name |
potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C14H29Si3.K/c1-15(2,3)12-10-13(16(4,5)6)14(11-12)17(7,8)9;/h10-11H,1-9H3;/q-1;+1 |
InChI Key |
PLVKYHNYTVMEDN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[C-]1C=C(C=C1[Si](C)(C)C)[Si](C)(C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)
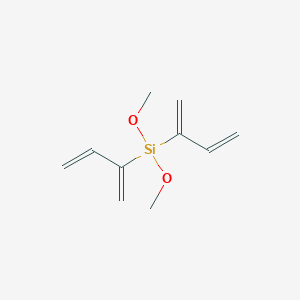
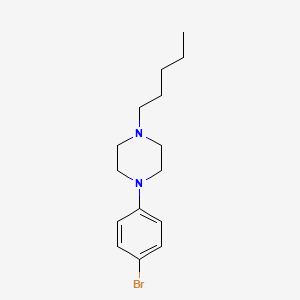
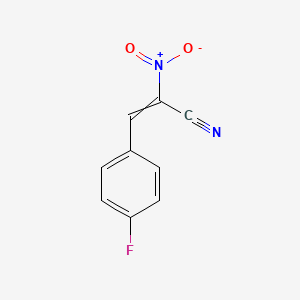
![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)

